

# Spectroscopic Characterization of H-Glu(OtBu)-OMe.HCl: A Technical Guide

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## Compound of Interest

Compound Name: *H-Glu(OtBu)-OMe.HCl*

Cat. No.: *B555359*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for L-Glutamic acid  $\gamma$ -tert-butyl ester  $\alpha$ -methyl ester hydrochloride (**H-Glu(OtBu)-OMe.HCl**), a crucial building block in peptide synthesis and drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the methodologies for their acquisition.

## Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of **H-Glu(OtBu)-OMe.HCl**.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data of **H-Glu(OtBu)-OMe.HCl** (500 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Tentative Assignment
~8.6	br s	NH <sub>3</sub> <sup>+</sup>
~4.1	t	$\alpha$ -CH
~3.7	s	OCH <sub>3</sub>
~2.5	t	$\gamma$ -CH <sub>2</sub>
~2.1-1.9	m	$\beta$ -CH <sub>2</sub>
1.4	s	C(CH <sub>3</sub> ) <sub>3</sub>

t = triplet, s = singlet, m = multiplet, br s = broad singlet

Table 2: Predicted <sup>13</sup>C NMR Spectral Data of **H-Glu(OtBu)-OMe.HCl** (125 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Tentative Assignment
~172	$\alpha$ -C=O (ester)
~171	$\gamma$ -C=O (ester)
~80	C(CH <sub>3</sub> ) <sub>3</sub>
~52	OCH <sub>3</sub>
~51	$\alpha$ -CH
~30	$\gamma$ -CH <sub>2</sub>
~28	C(CH <sub>3</sub> ) <sub>3</sub>
~26	$\beta$ -CH <sub>2</sub>

Table 3: Predicted FT-IR Spectral Data of **H-Glu(OtBu)-OMe.HCl**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-2800	Strong, Broad	N-H stretch (Ammonium salt)
~2980	Medium	C-H stretch (Aliphatic)
~1735	Strong	C=O stretch (Esters)
~1580	Medium	N-H bend (Ammonium salt)
~1220	Strong	C-O stretch (tert-butyl ester)
~1150	Strong	C-O stretch (methyl ester)

Table 4: Predicted Mass Spectrometry Data of **H-Glu(OtBu)-OMe.HCl**

m/z	Ion
218.1392	[M+H] <sup>+</sup> (Calculated for C <sub>10</sub> H <sub>20</sub> NO <sub>4</sub> <sup>+</sup> )
162.0766	[M+H - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> (Loss of isobutylene)
118.0868	[M+H - C <sub>4</sub> H <sub>8</sub> - CO <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- **Sample Preparation:** A sample of **H-Glu(OtBu)-OMe.HCl** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is used as an internal standard.
- **Instrumentation:** Spectra are recorded on a 500 MHz NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:** Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

- **$^{13}\text{C}$  NMR Acquisition:** Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence.
- **Data Processing:** The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

## Infrared (IR) Spectroscopy

### Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid **H-Glu(OtBu)-OMe.HCl** is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** An FT-IR spectrometer is used for analysis.
- **Data Acquisition:** The spectrum is recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum is recorded and subtracted from the sample spectrum.
- **Data Analysis:** The positions of the absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

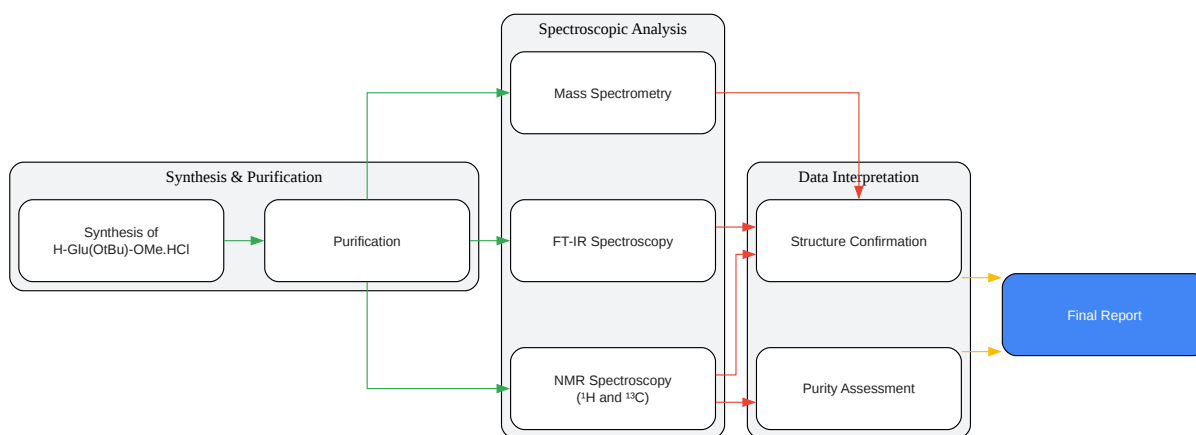
## Mass Spectrometry (MS)

### High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** A dilute solution of **H-Glu(OtBu)-OMe.HCl** is prepared in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- **Data Acquisition:** The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography. The analysis is performed in positive ion mode.
- **Data Analysis:** The mass-to-charge ratio ( $m/z$ ) of the molecular ion and major fragment ions are determined and compared with the calculated exact masses.

## Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of **H-Glu(OtBu)-OMe.HCl**.



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### Analytical workflow for **H-Glu(OtBu)-OMe.HCl**.

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